molecular formula C5H7BrO B1522286 4-Bromo-3,6-dihydro-2H-pyran CAS No. 24265-23-4

4-Bromo-3,6-dihydro-2H-pyran

Cat. No. B1522286
CAS RN: 24265-23-4
M. Wt: 163.01 g/mol
InChI Key: WSVCDRYCXKRMRC-UHFFFAOYSA-N
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Description

4-Bromo-3,6-dihydro-2H-pyran is a useful reagent for organic synthesis and other chemical processes . It is also known as 4-Bromo-1,2,3,6-tetrahydropyran .


Synthesis Analysis

The synthesis of 4-Bromo-3,6-dihydro-2H-pyran starts from the condensation of 4-tetrahydropyranone with hydrazine hydrate. The subsequent treatment of hydrazone with copper (II) bromide-triethylamine and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) conveniently gives 4-bromo-3,6-dihydro-2H-pyran .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3,6-dihydro-2H-pyran is C5H7BrO . The InChIKey is WSVCDRYCXKRMRC-UHFFFAOYSA-N . The Canonical SMILES is C1COCC=C1Br .


Chemical Reactions Analysis

The reaction of alkyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylates has yielded unstable racemic (3S,4S)-alkyl 3-bromo-2-(bromoimino)-3-cyano-6-methyl-3,4-dihydro-2H-pyran-5-carboxylates .


Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-3,6-dihydro-2H-pyran is 163.01 g/mol . The exact mass is 161.96803 g/mol . The topological polar surface area is 9.2 Ų .

Scientific Research Applications

Synthesis of Complex Organic Compounds

4-Bromo-3,6-dihydro-2H-pyran serves as an intermediate in the synthesis of various complex organic compounds. For instance, Skladchikov et al. (2012) describe its use in synthesizing 1-{4a,6-Dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl} ethanone, a compound with potential applications in medicinal chemistry (Skladchikov, Fatykhov, & Gataullin, 2012). Similarly, Donslund et al. (2015) demonstrate the formation of highly substituted CF3-dihydropyrans using 5-bromo-6-(trifluoromethyl)-3,4-dihydro-2H-pyran, highlighting its utility in creating diverse dihydropyran compounds (Donslund, Monleón, Larsen, Ibsen, & Jørgensen, 2015).

Catalysis and Cyclization Processes

The compound is instrumental in various catalysis and cyclization processes. Milne, Jarowicki, & Kocieňski (2002) describe its role in Ni(0)-catalyzed coupling reactions and subsequent halogen-metal exchange, which is crucial in organic synthesis (Milne, Jarowicki, & Kocieňski, 2002). Varela & Saá (2016) discuss its use in metal-catalyzed cyclizations to create pyran and oxazine derivatives, highlighting its importance in synthesizing heterocyclic structures found in biologically active natural compounds (Varela & Saá, 2016).

Photochemical and Computational Studies

4-Bromo-3,6-dihydro-2H-pyran also finds application in photochemical and computational studies. Ota et al. (2015) explore its use in studying the photochemical properties and cytotoxicities of 2H-naphtho[1,2-b]pyran and its photodimers, which is significant in understanding photochemical reactions in organic compounds (Ota, Sasamori, Tokitoh, Onodera, Mizushina, Kuramochi, & Tsubaki, 2015). Additionally, Bartlett et al. (2014) present a study on 3,6-dihydro-2H-pyrans using (13)C NMR axial shielding effects, crucial for determining stereochemistry in organic synthesis (Bartlett, Northcote, Lein, & Harvey, 2014).

Safety And Hazards

4-Bromo-3,6-dihydro-2H-pyran is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Future Directions

The future directions of 4-Bromo-3,6-dihydro-2H-pyran involve its use in the synthesis of diverse 6-fluoro-3,4-dihydro-2H-pyrans through derivatization of the cross-coupling products in a single step . It can also be used in the preparation of a selective small-molecule melanocortin-4 receptor agonist with efficacy in a pilot study of sexual dysfunction in humans .

properties

IUPAC Name

4-bromo-3,6-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-5-1-3-7-4-2-5/h1H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVCDRYCXKRMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674480
Record name 4-Bromo-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,6-dihydro-2H-pyran

CAS RN

24265-23-4
Record name 4-Bromo-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3,6-dihydro-2H-pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RH Vekariya, W Lei, A Ray, SK Saini… - Journal of medicinal …, 2020 - ACS Publications
We previously identified a pyridomorphinan (6, SRI-22138) possessing a 4-chlorophenyl substituent at the 5′-position on the pyridine and a 3-phenylpropoxy at the 14-position of the …
Number of citations: 23 pubs.acs.org
F Lamine, CMA Afsina, R Archana… - Current …, 2022 - ingentaconnect.com
The synthesis of organoboron compounds was accomplished using borylation catalyzed by palladium. This reaction is ubiquitous due to its widespread utility in coupling reactions and …
Number of citations: 0 www.ingentaconnect.com

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